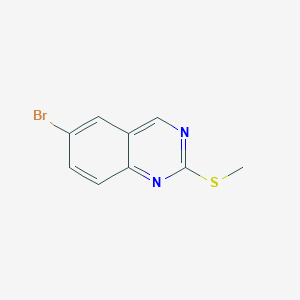

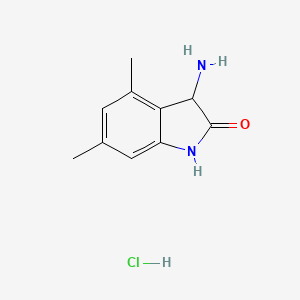

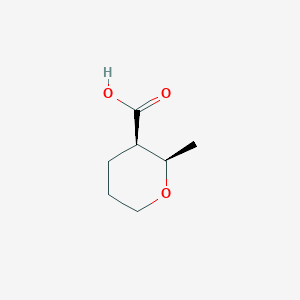

3-(2-Bromoacetyl)-7-fluorochromen-2-one

Übersicht

Beschreibung

3-(Bromoacetyl)coumarins are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . They are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities . They are also promising inhibitors of type 2 diabetes mellitus .

Synthesis Analysis

3-(Bromoacetyl)coumarins have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They have been used as attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Chemical Reactions Analysis

3-(Bromoacetyl)coumarins have been used in various chemical reactions. For instance, treatment of 3-(bromoacetyl)coumarin with di(2-picolyl)amine in chloroform under basic condition at room temperature afforded the corresponding 3-(bis(pyridin-2-ylmethyl)glycyl)-2H-chromen-2-one .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The compound 3-(2-Bromoacetyl)-7-fluorochromen-2-one is utilized in the synthesis of various biologically active heterocyclic compounds. Researchers have explored its reactivity with aromatic aldehydes and malononitrile to generate pyran and pyridine derivatives, which are known for their potential biological activities .

Generation of Polyfunctionalized Heterocycles

This chemical serves as a precursor for synthesizing polyfunctionalized heterocycles, such as thiophene, thiazole, pyrazole, pyran, and pyridine derivatives incorporating a coumarin moiety. These derivatives are significant due to their diverse biological activities .

Versatile Building Blocks

3-(2-Bromoacetyl)-7-fluorochromen-2-one acts as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems. These systems are important in various industrial applications due to their complex and functional structures .

Microwave-Assisted Synthesis

The compound is used in microwave-assisted synthetic strategies to create libraries of coumarin thiazoles. This method is advantageous due to its speed and high yield of products .

Wirkmechanismus

Target of Action

The primary target of 3-(2-Bromoacetyl)-7-fluorochromen-2-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation .

Mode of Action

It is known that the compound interacts with its target, prostaglandin g/h synthase 1, leading to changes in the synthesis of prostaglandins

Biochemical Pathways

The biochemical pathways affected by 3-(2-Bromoacetyl)-7-fluorochromen-2-one are related to the synthesis of prostaglandins. By interacting with Prostaglandin G/H synthase 1, the compound can influence the production of these important lipid compounds . The downstream effects of this interaction can include changes in inflammation and other processes regulated by prostaglandins.

Result of Action

The molecular and cellular effects of 3-(2-Bromoacetyl)-7-fluorochromen-2-one’s action are likely to be diverse, given the wide-ranging roles of prostaglandins in the body. The compound has been shown to exhibit significant cytotoxic effect against various human cancer cell lines . For instance, one derivative of the compound showed almost equipotent cytotoxic activity against human gastric cancer (NUGC) compared to the standard CHS 828 .

Eigenschaften

IUPAC Name |

3-(2-bromoacetyl)-7-fluorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO3/c12-5-9(14)8-3-6-1-2-7(13)4-10(6)16-11(8)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKTXAWIRPEKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromoacetyl)-7-fluorochromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)

![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)